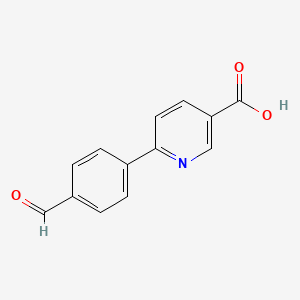

6-(4-Formylphenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. The unique structure of 6-(4-Formylphenyl)nicotinic acid makes it an interesting subject for scientific research and industrial applications.

Mecanismo De Acción

Target of Action

6-(4-Formylphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . It is involved in the biosynthesis and salvage pathways of NAD and NADP . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the metabolism of niacin. Niacin is converted to 6-hydroxynicotinic acid in prokaryotes, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD involves the biosynthesis pathway, whereas, resynthesis of NAD following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

Niacin, from which it is derived, is known to have a biological half-life of 20–45 minutes . The pharmacokinetics of niacin can be influenced by factors such as metabolic enzyme activity .

Result of Action

The action of this compound results in the production of NAD and NADP, which are crucial for cellular metabolism . This can lead to various molecular and cellular effects, including the regulation of redox reactions and the functioning of NAD-dependent pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in enzyme activity can influence the need for different forms of niacin . Additionally, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Formylphenyl)nicotinic acid typically involves the reaction of 4-formylphenylboronic acid with nicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the boronic acid and the nicotinic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid, followed by further functionalization to introduce the formyl group . This method is advantageous due to its scalability and the availability of raw materials.

Análisis De Reacciones Químicas

Types of Reactions: 6-(4-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 6-(4-Carboxyphenyl)nicotinic acid.

Reduction: 6-(4-Hydroxymethylphenyl)nicotinic acid.

Substitution: 6-(4-Nitrophenyl)nicotinic acid or 6-(4-Halophenyl)nicotinic acid.

Aplicaciones Científicas De Investigación

6-(4-Formylphenyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinic acid pathways is beneficial.

Industry: It is used in the manufacturing of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 5-(4-Formylphenyl)nicotinic acid

Comparison: 6-(4-Formylphenyl)nicotinic acid is unique due to the presence of both a formyl group and a nicotinic acid moiety, which allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds . For example, while 4-formylphenylboronic acid is primarily used in organic synthesis, this compound has broader applications in biology and medicine due to its ability to interact with nicotinic acetylcholine receptors .

Propiedades

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-14-12)13(16)17/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVQVUKHTHBRNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.